

An In-depth Technical Guide to Piperitone Oxide (CAS 5286-38-4)

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Compound of Interest

Compound Name: Piperitone oxide

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Abstract

Piperitone oxide (CAS 5286-38-4) is a naturally occurring monoterpene epoxide found in a variety of aromatic plants, most notably within the *Mentha* genus. Possessing a characteristic minty and herbaceous aroma, it has found applications in the fragrance and flavor industries. Beyond its sensory properties, **piperitone oxide** has emerged as a molecule of significant interest to the scientific community due to its diverse and promising biological activities. This technical guide provides a comprehensive overview of **piperitone oxide**, encompassing its chemical and physical properties, synthesis, spectral data, and a detailed exploration of its biological effects and potential mechanisms of action. Particular focus is given to its anticancer, cholesterol-modulating, antiviral, and insecticidal properties. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Piperitone oxide, with the IUPAC name 6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic monoterpenoid.^{[1][2]} Its chemical structure features a p-menthane skeleton with an epoxide ring and a ketone functional group.^[3]

Property	Value	Reference(s)
CAS Number	5286-38-4	[2][4][5]
Molecular Formula	C ₁₀ H ₁₆ O ₂	[2][4][5]
Molecular Weight	168.23 g/mol	[2][4]
IUPAC Name	6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one	[1][2]
Synonyms	1,2-Epoxy-p-menthane-3-one, Piperitone 1-oxide	[2]
Appearance	Not specified in provided results	
Boiling Point	231-236 °C (estimated)	[4]
Flash Point	102.13 °C (estimated)	[4]
Solubility	Slightly soluble in water	[6]

Synthesis and Spectral Data

Synthesis

Piperitone oxide can be obtained through both biosynthetic pathways in plants and chemical synthesis in the laboratory.

Biosynthesis: In *Mentha* species, **piperitone oxide** is synthesized as part of the monoterpenoid pathway. The final step involves the epoxidation of piperitone, a reaction catalyzed by a cytochrome P450-dependent epoxidase.[7] There is also evidence to suggest that non-enzymatic epoxidation can occur under weakly basic conditions in the presence of peroxides. [7]

Chemical Synthesis: The most common laboratory synthesis involves the epoxidation of piperitone.[3] This can be achieved using various epoxidizing agents, with two primary methods being:

- Weitz-Scheffer Reaction: This method utilizes hydrogen peroxide under basic conditions (e.g., NaOH or in a phosphate buffer).[3]
- m-Chloroperoxybenzoic acid (m-CPBA): This reagent is widely used for the epoxidation of alkenes and is effective for converting piperitone to **piperitone oxide**.[8]

A detailed experimental protocol for the synthesis of **piperitone oxide** from piperitone is provided in the Experimental Protocols section.

Spectral Data

The structural elucidation of **piperitone oxide** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Key Features
¹ H NMR (CDCl ₃)	Signals corresponding to the methyl and isopropyl groups, as well as protons on the cyclohexane and epoxide rings.
¹³ C NMR (CDCl ₃)	Resonances for the carbonyl carbon, carbons of the epoxide ring, and the aliphatic carbons of the p-menthane skeleton.
Mass Spectrometry (MS)	A molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.

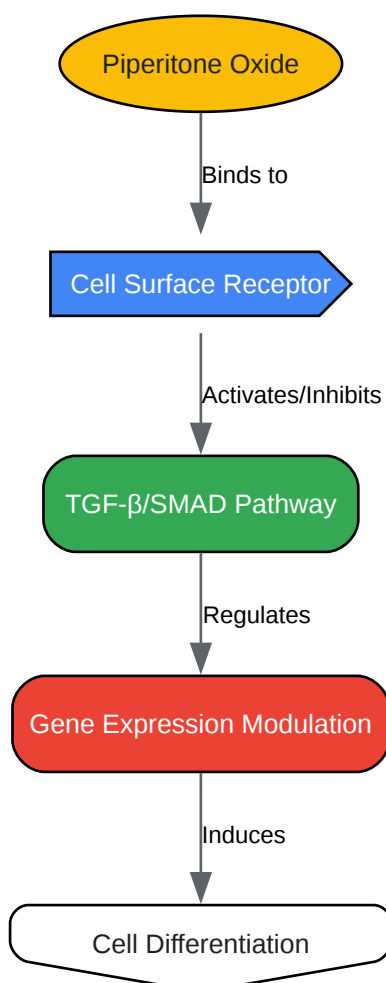
Biological Activities and Mechanisms of Action

Piperitone oxide has demonstrated a range of biological activities, highlighting its potential for therapeutic applications.

Anticancer Activity: Induction of Differentiation

A significant area of research has been the anticancer potential of **piperitone oxide**, specifically its ability to induce differentiation in human colon cancer cells.[1][9]

- In Vitro Studies: **Piperitone oxide** has been shown to be a potent inducer of differentiation in the RCM-1 human colon cancer cell line.[1][10][11] This is observed through the formation of duct-like structures, a marker of a more differentiated and less malignant phenotype.[1][12] Interestingly, the (+)-enantiomer of **piperitone oxide** exhibits stronger differentiation-inducing activity than the (–)-enantiomer.[13][14] The epoxide group at C-1 and C-6 is crucial for this activity, as related compounds lacking this feature, such as carvone and menthol, do not show the same effect.[11][14]
- Hypothesized Signaling Pathway: While the precise mechanism is still under investigation, it is hypothesized that **piperitone oxide** may exert its effects through the modulation of signaling pathways that control cell growth and differentiation, such as the TGF- β /SMAD pathway.[12] Studies on the structurally related compound piperine have shown its ability to inhibit TGF- β signaling.[15][16]



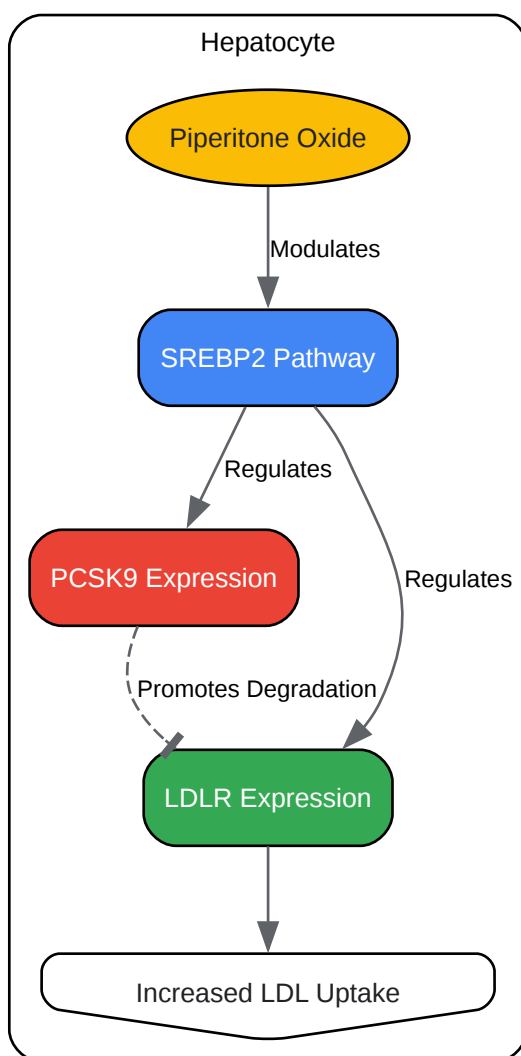
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Hypothesized signaling pathway for **piperitone oxide**-induced cell differentiation.

Cholesterol Metabolism Modulation

Piperitone oxide has shown potential in modulating cholesterol metabolism.

- **In Vitro Studies:** In studies using human hepatoma cell lines (Huh7 and HepG2), **piperitone oxide** was found to effectively reduce the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9).[9][17] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition leads to increased levels of the LDL receptor (LDLR), which in turn enhances the clearance of LDL cholesterol from the circulation.[18][19] While the extract of *Mentha longifolia* containing **piperitone oxide** induced LDLR expression, **piperitone oxide** itself was particularly effective at reducing PCSK9 expression.[9][17]
- **Potential Mechanism:** The data suggests a possible negative effect of **piperitone oxide** on the sterol regulatory element-binding protein 2 (SREBP2) pathway, which is responsible for the transcription of both LDLR and PCSK9 genes.[2]



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Proposed mechanism of **piperitone oxide** on cholesterol metabolism.

Antiviral Activity

Piperitone oxide has demonstrated promising antiviral activity against Herpes Simplex Virus type 1 (HSV-1).

- In Vitro Studies: In an in vitro model of HSV-1 infection, **piperitone oxide** exhibited a 50% inhibitory concentration (IC₅₀) of 1.4 µg/ml.[8][20] The antiviral activity was found to be most effective when the compound was added after viral adsorption, suggesting that it interferes with a late stage of the HSV-1 life cycle.[8][20] A synergistic effect was also observed when **piperitone oxide** was used in combination with acyclovir.[8][20]

Insecticidal Activity

Piperitone oxide has been evaluated for its insecticidal properties, particularly against the malarial vector *Anopheles stephensi*.

- In Vitro Studies: **Piperitone oxide** was found to be more effective than the crude essential oil of *Mentha spicata* in larvicidal, ovicidal, and repellent assays.^[21] The LD50 value for fourth instar larvae was 61.64 µg/ml.^[21] It also completely inhibited oviposition at a dose of 60.0 µg/ml and egg hatching at 75.0 µg/ml.^{[21][22]}

Safety and Toxicity

Currently, there is limited specific safety and toxicity data available for **piperitone oxide** (CAS 5286-38-4). A safety data sheet for the related compound piperitone (CAS 89-81-6) indicates that it can cause skin and eye irritation and may be harmful if swallowed.^[23]

It is important to note that studies on the closely related compound, piperitenone oxide, have raised concerns about potential genotoxicity.^{[18][20][24]} In vitro assays, including the Ames test, micronucleus test, and comet assay, indicated that piperitenone oxide can induce both point mutations and DNA damage.^{[18][24]} Computational predictions identified the epoxide function and the α,β -unsaturated carbonyl group as potential structural alerts for this activity.^[18] Given the structural similarities, further investigation into the safety profile of **piperitone oxide** is warranted.

Experimental Protocols

Chemical Synthesis of Piperitone Oxide from Piperitone

This protocol is based on the Weitz-Scheffer epoxidation using hydrogen peroxide in a weakly basic phosphate buffer.^[3]

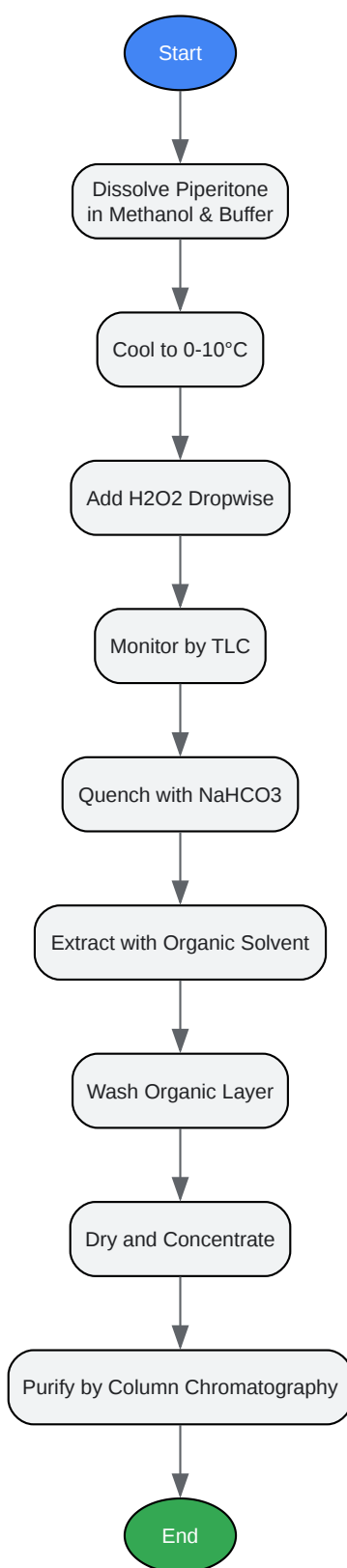
Materials:

- Piperitone
- Hydrogen peroxide (30% solution)
- Phosphate buffer (weakly basic, e.g., pH 8-9)

- Methanol or other suitable co-solvent
- Dichloromethane or Ethyl acetate for extraction
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

Procedure:

- Dissolve Piperitone in methanol or a suitable co-solvent in a round-bottom flask.
- Add the weakly basic phosphate buffer to the solution.
- Cool the mixture in an ice bath.
- Slowly add the 30% hydrogen peroxide solution dropwise to the stirred mixture, maintaining the temperature below 10°C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane or ethyl acetate (3 x volumes).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Piperitone oxide**.
- Purify the crude product by column chromatography on silica gel if necessary.



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Experimental workflow for the synthesis of **piperitone oxide**.

RCM-1 Human Colon Cancer Cell Differentiation Assay

This is a generalized protocol for assessing the differentiation-inducing activity of **piperitone oxide** in RCM-1 cells.[\[1\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- RCM-1 human colon cancer cell line
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Piperitone oxide** (dissolved in a suitable solvent like DMSO)
- 96-well cell culture plates
- Phase-contrast microscope

Procedure:

- Seed RCM-1 cells into a 96-well plate at a density that allows for the formation of a confluent monolayer.
- Incubate the cells for 24 hours to allow for attachment.
- Prepare serial dilutions of **piperitone oxide** in the complete growth medium.
- Replace the medium in the wells with the medium containing different concentrations of **piperitone oxide**. Include a vehicle control (DMSO).
- Incubate the plate at 37°C and 5% CO₂ for 48-72 hours.
- Observe the cells daily under a phase-contrast microscope for the formation of duct-like structures.
- Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system.

Western Blot for PCSK9 and LDLR Expression

This protocol outlines the general steps for analyzing PCSK9 and LDLR protein levels in hepatoma cells treated with **piperitone oxide**.^{[1][4][18][25][26]}

Materials:

- Human hepatoma cell line (e.g., Huh7 or HepG2)
- **Piperitone oxide**
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies against PCSK9 and LDLR
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Culture hepatoma cells and treat them with varying concentrations of **piperitone oxide** for a specified time (e.g., 72 hours).
- Lyse the cells and quantify the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate it with primary antibodies against PCSK9 and LDLR.
- Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
- Detect the protein bands using an ECL substrate and an imaging system.

- Quantify the band intensities and normalize them to a loading control (e.g., β -actin or GAPDH).

Plaque Reduction Assay for Anti-HSV-1 Activity

This is a standard method to determine the antiviral efficacy of a compound.^{[10][22][27][28][29]}

Materials:

- Vero cells
- Herpes Simplex Virus type 1 (HSV-1)
- **Piperitone oxide**
- Cell culture medium
- Overlay medium (containing methylcellulose or other viscous substance)
- Crystal violet staining solution

Procedure:

- Seed Vero cells in 24-well plates to form a confluent monolayer.
- Infect the cells with a known titer of HSV-1 for 1 hour.
- Remove the virus inoculum and wash the cells.
- Add an overlay medium containing different concentrations of **piperitone oxide** to the wells.
- Incubate the plates for 2-3 days to allow for plaque formation.
- Fix the cells and stain them with crystal violet.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction compared to the untreated virus control to determine the IC₅₀ value.

Conclusion

Piperitone oxide is a multifaceted monoterpene with established applications in the flavor and fragrance industry and a growing portfolio of promising biological activities. Its ability to induce differentiation in colon cancer cells, modulate cholesterol metabolism via PCSK9 inhibition, and exert antiviral and insecticidal effects positions it as a valuable lead compound for further investigation in drug discovery and development. The provided data and experimental protocols in this technical guide offer a solid foundation for researchers to explore the full therapeutic potential of this intriguing natural product. Further research is warranted to fully elucidate its mechanisms of action, particularly the signaling pathways involved, and to establish a comprehensive safety and toxicity profile.

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